![molecular formula C20H22N2O3 B2468379 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,5-dimethylbenzamide CAS No. 922949-93-7](/img/structure/B2468379.png)
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3,5-dimethylbenzamide, also known as MPBD, is a novel and potent inhibitor of the protein-protein interaction between MDM2 and p53. This interaction plays a crucial role in the regulation of the tumor suppressor protein p53, which is often inactivated in cancer cells. The development of small-molecule inhibitors of the MDM2-p53 interaction has been an active area of research in cancer therapy, and MPBD has shown promising results in preclinical studies.
Scientific Research Applications
Phase I and Pharmacokinetic Study of TZT-1027
A Phase I study on TZT-1027, a derivative related to the chemical class of interest, focused on its pharmacokinetics and dose-limiting toxicities (DLTs) in patients with advanced solid tumors. The study highlighted the drug's cytotoxic nature, inhibiting microtubule assembly via tubulin binding, and established a recommended dose for Phase II studies, based on observed DLTs of neutropenia and infusion arm pain (de Jonge et al., 2005).
Sigma Receptor Scintigraphy in Breast Cancer
Another study explored the diagnostic potential of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for imaging primary breast tumors. This compound binds preferentially to sigma receptors overexpressed in breast cancer cells, showing promise for noninvasive assessment of tumor proliferation (Caveliers et al., 2002).
Environmental Exposure to Pesticides
Research on environmental exposure to organophosphorus and pyrethroid pesticides in children indicated widespread chronic exposure, with metabolites detected in urine samples. This study underscores the importance of monitoring environmental contaminants and their potential impact on public health, especially in children (Babina et al., 2012).
Metabolism and Disposition in Humans
A study on the metabolism and disposition of BMS-690514, an inhibitor targeting multiple growth factor receptors, in humans detailed the compound's extensive metabolism and excretion patterns. Such research is crucial for understanding the pharmacokinetics and optimizing the dosing of new therapeutic agents (Christopher et al., 2010).
5-MeO-DMT Use and Psychiatric Improvements
An epidemiological study on 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) usage indicated its association with subjective improvements in depression and anxiety among users. This highlights the potential therapeutic effects of psychoactive substances and the need for further clinical investigation into their mechanisms and applications (Davis et al., 2018).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity, which could lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The structure–activity relationship (sar) of compounds with a pyrrolidine ring has been studied, highlighting how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-9-14(2)11-15(10-13)20(24)21-16-6-7-17(18(12-16)25-3)22-8-4-5-19(22)23/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPYPGSOOYAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.